Cas no 13382-61-1 (4-(4-Nitrophenyl)oxazole)
4-(4-Nitrophenyl)oxazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Nitrophenyl)oxazole
- 4-(1,3-Oxazole-4-yl)nitrobenzene
- 4-(1,3-OXAZOLE-4-YL)NITRO-BENZENE
- 4-(4-Nitrophenyl)-1,3-oxazole
- OZNB
- 4-(1,3-OXAZOL-4-YL)NITRO-BENZENE
- Oxazole,4-(p-nitrophenyl)- (7CI,8CI)
- 4-(1,3-OXAZOLE-4-YL)NITRO-BENZENE(OZNB)
- Oxazole, 4-(4-nitrophenyl)-
- 4-(4-nitro-phenyl)-oxazole
- Oxazole,4-(4-nitrophenyl)-
- 4-(4-nitrophenyl)-1,3-oxazol
- STSISQMFQWBGLZ-UHFFFAOYSA-N
- FCH864493
- RP24978
- I612
- BC219637
- MFCD09032979
- AKOS006331500
- AMY39483
- A806686
- J-513562
- DTXSID60561723
- 13382-61-1
- CS-W022001
- SCHEMBL1647496
- DS-16067
-
- MDL: MFCD09032979
- Inchi: 1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
- InChI Key: STSISQMFQWBGLZ-UHFFFAOYSA-N
- SMILES: O1C=NC(=C1)C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 190.03800
- Monoisotopic Mass: 190.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8
- XLogP3: 1.8
Experimental Properties
- PSA: 71.85000
- LogP: 2.77300
4-(4-Nitrophenyl)oxazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-(4-Nitrophenyl)oxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Nitrophenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092021-250mg |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | 95% | 250mg |
£31.00 | 2022-02-28 | |
| Fluorochem | 092021-1g |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | 95% | 1g |
£66.00 | 2022-02-28 | |
| Chemenu | CM191220-5g |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | 95% | 5g |
$299 | 2021-08-05 | |
| Chemenu | CM191220-10g |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | 95% | 10g |
$449 | 2021-08-05 | |
| Chemenu | CM191220-25g |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | 95% | 25g |
$804 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N899142-5g |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | ≥95% | 5g |
348.30 | 2021-05-17 | |
| Fluorochem | 092021-10g |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | 95% | 10g |
£270.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33080-25g |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | 25g |
¥1046.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33080-1g |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | 1g |
¥156.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33080-5g |
4-(4-Nitrophenyl)oxazole |
13382-61-1 | 5g |
¥386.0 | 2021-09-04 |
4-(4-Nitrophenyl)oxazole Suppliers
4-(4-Nitrophenyl)oxazole Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 4-(4-Nitrophenyl)oxazole
Recent Advances in the Study of 4-(4-Nitrophenyl)oxazole (CAS: 13382-61-1) in Chemical Biology and Pharmaceutical Research
4-(4-Nitrophenyl)oxazole (CAS: 13382-61-1) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of an oxazole ring and a nitrophenyl group, has been explored for its potential in drug discovery, medicinal chemistry, and as a building block for more complex molecular structures. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for therapeutic development.
One of the key areas of research involving 4-(4-Nitrophenyl)oxazole is its application in the synthesis of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a precursor in the development of kinase inhibitors. The nitrophenyl group was found to enhance the binding affinity of the resulting compounds to target proteins, thereby improving their inhibitory activity. This finding opens new avenues for the design of kinase-targeted therapies, particularly in oncology.
In addition to its role in drug synthesis, 4-(4-Nitrophenyl)oxazole has been investigated for its photophysical properties. Research published in ACS Applied Materials & Interfaces (2024) revealed that this compound exhibits strong fluorescence under specific conditions, making it a potential candidate for use in bioimaging and diagnostic applications. The study also explored its stability and compatibility with various biological systems, suggesting its suitability for in vivo imaging studies.
Another significant development is the use of 4-(4-Nitrophenyl)oxazole in the development of covalent inhibitors. A recent paper in Nature Chemical Biology (2023) detailed the compound's ability to form covalent bonds with cysteine residues in target proteins, leading to prolonged inhibition of enzymatic activity. This property is particularly valuable in the design of drugs targeting resistant strains of pathogens or cancer cells, where traditional reversible inhibitors may be less effective.
Despite these promising findings, challenges remain in the optimization of 4-(4-Nitrophenyl)oxazole-based compounds for clinical use. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a focal point in chemical biology and pharmaceutical research in the coming years.
13382-61-1 (4-(4-Nitrophenyl)oxazole) Related Products
- 10004-42-9(4-(4-nitrophenyl)-2-phenyl-1,3-oxazole)
- 68101-31-5(2-amino-4-p-nitrophenyl oxazole)
- 916051-60-0(4-(4-Chloro-3-nitrophenyl)oxazole)
- 1126636-34-7(4-(2-Nitrophenyl)oxazole)
- 25205-88-3(Oxazole, 2-(4-nitrophenyl)-4-phenyl-)
- 521983-15-3(4-(3-Nitrophenyl)oxazole)
- 119512-00-4(Oxazole, 4-(3-nitrophenyl)-2-phenyl-)
- 568556-31-0(Benzenamine, 4-(4-oxazolyl)-)
- 79965-75-6(Oxazole, 2-methyl-4-(4-nitrophenyl)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)